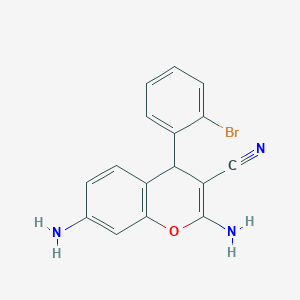
2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile, also known as DBCC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. DBCC is a member of the chromene family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by interacting with various cellular targets. For example, this compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects. For example, it has been shown to induce DNA damage and oxidative stress in cancer cells, leading to cell death. This compound has also been reported to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Furthermore, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile in lab experiments is its diverse biological activities. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been reported to induce DNA damage and oxidative stress, which may have adverse effects on normal cells.
Orientations Futures
There are several future directions for 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile research. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound interacts with cellular targets can provide insights into its biological activities and potential applications in drug discovery. Another direction is to explore the therapeutic potential of this compound in various diseases. This compound has been reported to exhibit anticancer, antimicrobial, and antiviral activities, making it a promising candidate for drug development. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.
Méthodes De Synthèse
The synthesis of 2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile involves the reaction of 2-bromoacetophenone with malononitrile and ammonium acetate in the presence of a catalyst such as piperidine. The resulting product is then treated with hydrazine hydrate to form this compound. This method has been reported to yield this compound in good yields and purity.
Applications De Recherche Scientifique
2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to have antibacterial activity against Gram-positive and Gram-negative bacteria. Furthermore, this compound has been found to have antiviral activity against HIV-1 and herpes simplex virus type 1.
Propriétés
IUPAC Name |
2,7-diamino-4-(2-bromophenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-4-2-1-3-10(13)15-11-6-5-9(19)7-14(11)21-16(20)12(15)8-18/h1-7,15H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGOMGMGFCXAFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

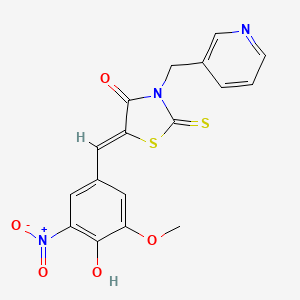
![1-{2-[2-(2-chloro-4,6-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5236674.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)
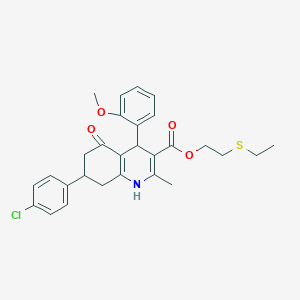
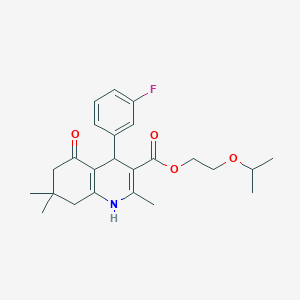
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)
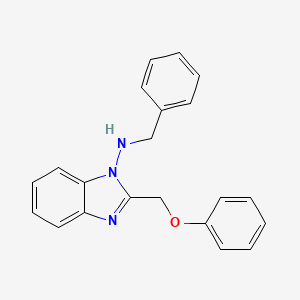
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5236711.png)
![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
![N-(5-{[(3,5-dimethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5236743.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)